molecular formula C12H16N2O2 B8545091 3(R,S)Ethoxycarbonylamino-1,2,3,4-tetrahydroquinoline

3(R,S)Ethoxycarbonylamino-1,2,3,4-tetrahydroquinoline

Cat. No. B8545091
M. Wt: 220.27 g/mol
InChI Key: PXGBOYTWPMJQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05719141

Procedure details

10 ml of a 10% sodium hydroxide solution and 0.34 ml of ethyl chloroformate are added in succession to a solution of 0.5 g of 3(R,S)-amino-1,2,3,4-tetrahydroquinoline in 6 ml of toluene, while stirring vigorously, and when the addition has ended, the mixture is stirred for a further 5 min. Customary working up and chromatography of the crude product over 25 g of silica gel with methylene chloride as the mobile phase gives the title compound: Rf (P)=0.78; MS: M+ =220.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH2:9][CH:10]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[NH:12][CH2:11]1.C(Cl)Cl>C1(C)C=CC=CC=1>[CH2:7]([O:6][C:4]([NH:9][CH:10]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[NH:12][CH2:11]1)=[O:5])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.34 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1CNC2=CC=CC=C2C1
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
when the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 5 min
Duration
5 min

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(=O)NC1CNC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.